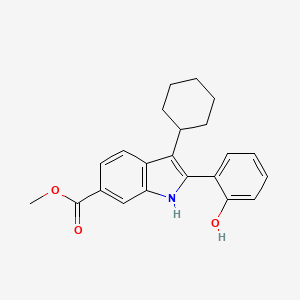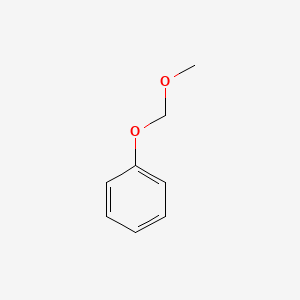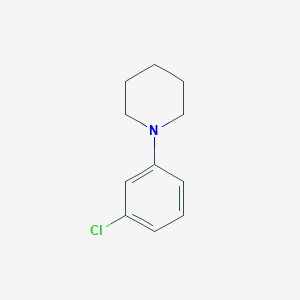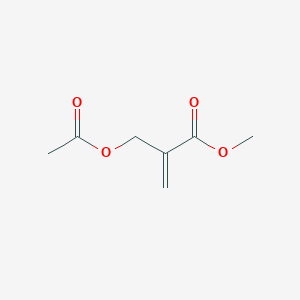![molecular formula C12H8ClN3 B1599887 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 208459-81-8](/img/structure/B1599887.png)
4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine, commonly known as CP7P, is an organic compound belonging to the class of pyrrolo[2,3-d]pyrimidines. It is an important intermediate in the synthesis of many heterocyclic compounds and has been used in various scientific research applications. CP7P is a versatile compound with a wide range of biological and physiological effects, making it a valuable tool in laboratory experiments.
Scientific Research Applications
Application in Cancer Research
Scientific Field: Biomedical Sciences, specifically Oncology .
Methods of Application or Experimental Procedures: The preparation process of these pyrrolo[2,3-d]pyrimidine derivatives involves the use of microwave technique . A mixture of 5-(4-bromophenyl)-4-chloro-7-(2,4-dichlorophenyl)-2-(trichloromethyl)-7H-pyrrolo[2,3-d]pyrimidine and pyrrolidine was refluxed in ethanol for 2 hours . After cooling, the mixture was poured onto ice water .
Results or Outcomes: Compounds 14a, 16b, and 18b were found to be the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) . Additionally, compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) . At the gene expression level, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in 14a, 14b, and 18b treated MCF7 cells .
Application in the Synthesis of Kinase Inhibitors
Scientific Field: Pharmaceutical Sciences .
Methods of Application or Experimental Procedures: The compound is used as a building block in the synthesis of many commercially available drugs . For instance, it is used in the manufacture of Tofacitinib citrate , a medication used to treat rheumatoid arthritis .
Results or Outcomes: The use of 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine in the synthesis of kinase inhibitors has led to the development of effective therapeutic agents for various diseases .
Application as a Biochemical Reagent
properties
IUPAC Name |
4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-11-10-9(8-4-2-1-3-5-8)6-14-12(10)16-7-15-11/h1-7H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDOENFAKYOBJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467625 | |
| Record name | 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
208459-81-8 | |
| Record name | 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



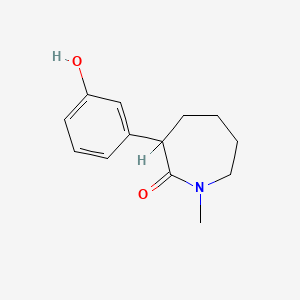
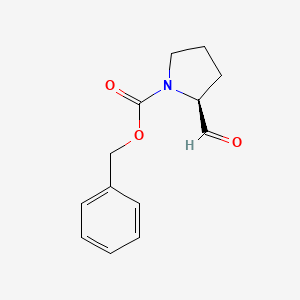
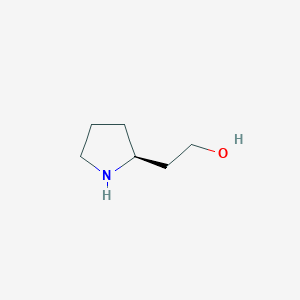
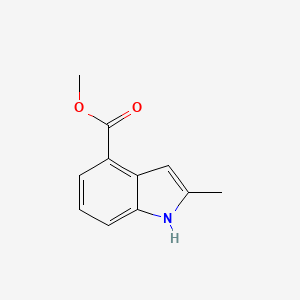
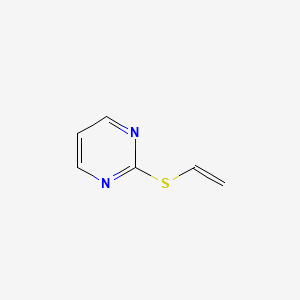
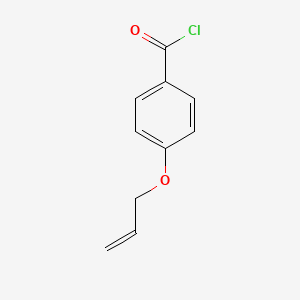
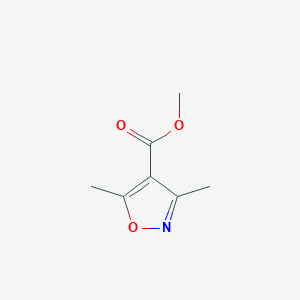
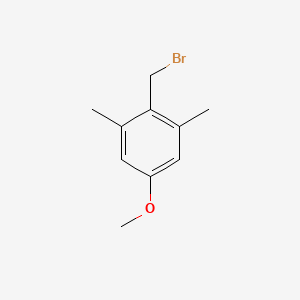
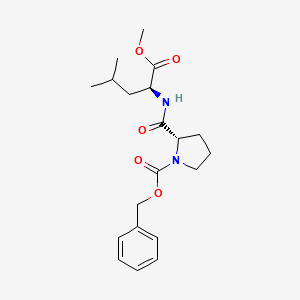
![tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate](/img/structure/B1599817.png)
